![molecular formula C28H25ClN4O3 B2375518 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1189687-20-4](/img/structure/B2375518.png)
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C28H25ClN4O3 and its molecular weight is 500.98. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Applications
- Hepatitis B Virus Inhibition : A related compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, demonstrates nanomolar inhibitory activity against Hepatitis B virus (HBV) in vitro, suggesting potential antiviral applications for similar compounds (Ivashchenko et al., 2019).
Antimicrobial Applications
- Antibacterial and Antifungal Activities : Some synthesized derivatives, like 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide, show promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Anti-Inflammatory and Analgesic Properties
- COX-2 Selective Inhibition : Various novel compounds synthesized from similar structures are investigated for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibition capabilities. Some compounds show significant COX-2 selectivity and analgesic, as well as anti-inflammatory activities (Abu‐Hashem et al., 2020).
Tubulin Inhibition for Cancer Therapy
- Potent Tubulin Inhibitors : Compounds like 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide, a structurally similar compound, have been identified as potent tubulin inhibitors and are under preclinical development for cancer therapy (Knaack et al., 2001).
Enzyme Inhibition for Therapeutic Uses
- Lipase and α-Glucosidase Inhibition : Studies on novel heterocyclic compounds derived from similar structures show significant inhibition of lipase and α-glucosidase, suggesting therapeutic potential for related compounds in managing conditions like diabetes or obesity (Bekircan et al., 2015).
Antiallergic Properties
- Novel Antiallergic Agents : Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides, structurally related to the specified compound, indicates the potential of these compounds as novel antiallergic agents. They display significant potency in inhibiting histamine release and other allergic reactions (Menciu et al., 1999).
Anticancer Applications
- In Vitro Cytotoxic Activity Against Cancer Cells : Certain derivatives, following structural modifications, show appreciable cancer cell growth inhibition against multiple cancer cell lines, suggesting potential avenues for anticancer drug development (Al-Sanea et al., 2020).
properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O3/c1-18-10-11-24-22(12-18)26-27(28(35)32(17-31-26)15-20-7-3-4-9-23(20)29)33(24)16-25(34)30-14-19-6-5-8-21(13-19)36-2/h3-13,17H,14-16H2,1-2H3,(H,30,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVCKBFEAYPIRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NCC5=CC(=CC=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.